Product packaging for 4-Amino-1-Boc-piperidine-4-carboxylic acid(Cat. No.:CAS No. 183673-71-4)

4-Amino-1-Boc-piperidine-4-carboxylic acid

Cat. No.: B558810
CAS No.: 183673-71-4
M. Wt: 244.29 g/mol
InChI Key: YNHLVALLAURVJF-UHFFFAOYSA-N
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Description

Significance and Versatility as a Chemical Building Block

The utility of 1-Boc-4-aminopiperidine-4-carboxylic acid stems from its identity as a bifunctional building block. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions while allowing for chemical modifications at the carboxylic acid site. nbinno.com This Boc group can be removed under mild acidic conditions, which then makes the amine available for subsequent chemical reactions. nbinno.com This strategic protection and deprotection are fundamental in the multi-step synthesis required for creating complex drug candidates. nbinno.com The piperidine (B6355638) ring itself imparts a level of rigidity and stability to the molecules it becomes a part of. chemimpex.com

1-Boc-4-aminopiperidine-4-carboxylic acid is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. chemimpex.com Its structure is particularly valuable in the development of compounds targeting the central nervous system, as well as in the creation of analgesics and anti-inflammatory drugs. chemimpex.comnbinno.com The predictable reactivity and well-defined structure of this compound make it an ideal starting material for building the complex piperidine-containing frameworks that are common in many classes of drugs. nbinno.com Researchers utilize this building block to construct intricate molecular architectures with a high degree of control, which is essential in medicinal chemistry where minor structural changes can lead to major differences in pharmacological activity. nbinno.com

This compound serves as a reactant for the synthesis of several classes of inhibitors and receptor antagonists. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Bioactive Agents Synthesized Using 1-Boc-4-aminopiperidine-4-carboxylic Acid

Class of Bioactive AgentSpecific Target/Receptor
SIRT2 InhibitorsSirtuin 2
Melanin-concentrating hormone receptor 1 antagonistsMCHR1
Bradykinin (B550075) hB2 receptor antagonistsBDKRB2
Neurokinin-1 receptor ligandsNK1R
This table is based on information from references sigmaaldrich.comsigmaaldrich.com.

In the fields of peptide synthesis and medicinal chemistry, 1-Boc-4-aminopiperidine-4-carboxylic acid is highly valued. chemimpex.com It is used in the creation of peptide-based therapeutics, where its stable structure can enhance the bioavailability of the resulting peptides. chemimpex.com The incorporation of this unnatural amino acid into peptide chains allows for the creation of peptidomimetics with constrained conformations. nih.gov This structural rigidity can lead to improved binding affinity and selectivity for biological targets. jst.go.jp

The compound's favorable properties, such as its solubility and compatibility with a range of reaction conditions, make it suitable for complex synthetic pathways. chemimpex.com In medicinal chemistry, it is used to design novel pharmaceuticals, especially for targeted therapies. chemimpex.com Its ability to form stable chemical linkages and maintain structural integrity under various conditions makes it an ideal candidate for researchers aiming to optimize drug delivery systems. chemimpex.com

Contextualization within α,α-Disubstituted Amino Acid Derivatives

1-Boc-4-aminopiperidine-4-carboxylic acid is classified as an α,α-disubstituted amino acid derivative. nih.gov In this class of compounds, the α-carbon atom—the carbon adjacent to the carboxyl group—is bonded to two non-hydrogen substituents, forming a quaternary carbon center. europa.eu This structural feature distinguishes them from the common proteinogenic amino acids. researchgate.net The synthesis of these compounds can be challenging due to steric hindrance around the quaternary carbon. nih.govresearchgate.net

Quaternary amino acids, also known as α,α-disubstituted α-amino acids, are of great commercial value and have a privileged role in drug discovery and the development of new pharmaceuticals. europa.euelsevierpure.com Their unique three-dimensional structure, with a high degree of functionality, makes them invaluable as starting materials for complex syntheses and as key components of peptidomimetic drugs. acs.org The introduction of a quaternary α-carbon into a peptide backbone can significantly alter the properties of the peptide, often leading to increased resistance to enzymatic degradation, which enhances its stability and duration of action in a biological system. nih.gov

These unnatural amino acids are fundamental building blocks in modern medicinal chemistry and are increasingly important in hit-to-lead and lead optimization campaigns for new drugs. acs.org Their incorporation can modify the shape and function of peptides and proteins, making them more stable, selective, and bioactive.

A defining characteristic of α,α-disubstituted amino acids is the significant conformational restriction they impose on the molecules they are part of. jst.go.jp Replacing a standard α-amino acid with an α,α-disubstituted analog restricts the rotational freedom around the peptide backbone. jst.go.jp This constraint can force a peptide into a specific secondary structure, such as a helix or a turn, which may be the bioactive conformation for binding to a biological target like a receptor or enzyme. nih.govjst.go.jp

The conformational rigidity imparted by these amino acids can lead to a higher binding affinity and specificity for the target, as less conformational entropy is lost upon binding. jst.go.jp By locking a peptide into a desired shape, chemists can design molecules with enhanced biological activity. nih.gov For instance, the preferred secondary structure of peptides composed of certain chiral α,α-disubstituted amino acids can be a fully extended conformation or a helical structure, depending on the specific substituents. jst.go.jp This control over molecular shape is a powerful tool in rational drug design. nih.gov

Physicochemical Properties of 1-Boc-4-aminopiperidine-4-carboxylic Acid

PropertyValueReference(s)
CAS Number 183673-71-4 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₁H₂₀N₂O₄ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 244.29 g/mol sigmaaldrich.comsigmaaldrich.com
Form Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 289-294 °C sigmaaldrich.comsigmaaldrich.com
InChI Key YNHLVALLAURVJF-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com
Synonyms 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, 4-Amino-1-Boc-piperidine-4-carboxylic acid scbt.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O4 B558810 4-Amino-1-Boc-piperidine-4-carboxylic acid CAS No. 183673-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHLVALLAURVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351230
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183673-71-4
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183673-71-4
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Synthetic Methodologies for 1 Boc 4 Aminopiperidine 4 Carboxylic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The preparation of 1-Boc-4-aminopiperidine-4-carboxylic acid is typically achieved through well-documented, multi-step synthetic pathways that require careful control of reaction conditions and purification procedures.

A common and well-documented route for synthesizing 1-Boc-4-aminopiperidine-4-carboxylic acid involves the use of piperidine-4-spiro-5'-hydantoin as a key starting material. orgsyn.org This process involves the protection of the hydantoin (B18101) nitrogen atoms, followed by hydrolysis to yield the desired amino acid.

One established procedure begins with the protection of piperidine-4-spiro-5'-hydantoin. orgsyn.org The piperidine (B6355638) nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347). Subsequently, the two nitrogen atoms within the hydantoin ring are also protected with Boc groups, leading to a tris-Boc-protected intermediate. orgsyn.org This fully protected compound is then subjected to hydrolysis, typically using a base like lithium hydroxide (B78521) (LiOH), which selectively cleaves the hydantoin ring to form the carboxylic acid and liberates the 4-amino group. orgsyn.orgambeed.com The final product is isolated after acidification and purification. orgsyn.org

A summary of the key steps in this synthetic sequence is provided below.

Table 1: Multi-step Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic Acid

Step Reactant Key Reagents Product Purpose
1 Piperidine-4-spiro-5'-hydantoin Di-tert-butyl dicarbonate, Triethylamine (B128534) 1-Boc-piperidine-4-spiro-5'-hydantoin Protection of the piperidine nitrogen. orgsyn.org
2 1-Boc-piperidine-4-spiro-5'-hydantoin Di-tert-butyl dicarbonate, DMAP 1-Boc-piperidine-spiro-5'-(di-t-Boc)-hydantoin Protection of the hydantoin nitrogens. orgsyn.org
3 1-Boc-piperidine-spiro-5'-(di-t-Boc)-hydantoin Lithium Hydroxide (LiOH), THF/Water 1-Boc-4-aminopiperidine-4-carboxylic acid Hydrolysis of the hydantoin ring to form the amino acid. orgsyn.orgambeed.com

Protecting groups are essential in the synthesis of complex molecules like 1-Boc-4-aminopiperidine-4-carboxylic acid to prevent unwanted side reactions at the reactive amine functionalities. The choice of protecting group is dictated by its stability under certain reaction conditions and the ease of its selective removal, a concept known as orthogonality. total-synthesis.comuniurb.it

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability and specific deprotection conditions. jk-sci.com It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The resulting N-Boc carbamate (B1207046) is stable to a wide range of nucleophiles, bases, and reductive conditions, such as catalytic hydrogenation. total-synthesis.com

The primary advantage of the Boc group is its lability under acidic conditions. wikipedia.org Deprotection is readily achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in methanol (B129727). jk-sci.comfishersci.co.ukwikipedia.org This acid-catalyzed removal proceeds via a fragmentation mechanism that produces the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutene. total-synthesis.com This specific acid-lability makes the Boc group orthogonal to other common protecting groups that are removed under basic or hydrogenolytic conditions. total-synthesis.comuniurb.it

In the synthesis of derivatives of 1-Boc-4-aminopiperidine-4-carboxylic acid, other protecting groups like Fmoc and Cbz are often used orthogonally to the Boc group. nih.gov This allows for selective deprotection and functionalization of different amino groups within the same molecule.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu. total-synthesis.com Its key feature is its sensitivity to basic conditions. total-synthesis.comreddit.com Deprotection is commonly achieved using a secondary amine base, such as piperidine in DMF. reddit.comwikipedia.org Because the Boc group is stable to base and the Fmoc group is stable to acid, they form a widely used orthogonal pair in complex syntheses, including solid-phase peptide synthesis. nih.gov For instance, the 4-amino group of 1-Boc-4-aminopiperidine-4-carboxylic acid can be protected with an Fmoc group, allowing for peptide chain extension at this position while the piperidine nitrogen remains Boc-protected. orgsyn.org

The Cbz (Carbobenzyloxy) group, also designated as Z, is another important amine protecting group. It is typically installed using benzyl (B1604629) chloroformate. The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). total-synthesis.comreddit.com This makes it orthogonal to both Boc and Fmoc groups, providing an additional layer of synthetic flexibility. uniurb.itnih.gov

Table 2: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Structure Common Deprotection Conditions Stability
tert-Butyloxycarbonyl Boc (CH₃)₃CO-C(O)- Strong Acid (e.g., TFA, HCl). jk-sci.com Stable to base, nucleophiles, hydrogenolysis. total-synthesis.com
9-Fluorenylmethyloxycarbonyl Fmoc C₁₅H₁₁O₂-C(O)- Base (e.g., Piperidine in DMF). total-synthesis.com Stable to acid, mild hydrogenolysis. total-synthesis.com
Carbobenzyloxy Cbz (or Z) C₆H₅CH₂O-C(O)- Catalytic Hydrogenolysis (H₂, Pd/C). total-synthesis.com Stable to acid and base. reddit.com

Utilization of Protective Groups in Amine Chemistry

Advanced Synthetic Approaches

Beyond the established multi-step syntheses, advanced methods like reductive amination and selective alkylation are crucial for preparing a diverse range of derivatives based on the piperidine scaffold.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is frequently used in the synthesis of piperidine derivatives. researchgate.net The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complex. tandfonline.comchim.it This method can be applied intramolecularly to form the piperidine ring from a suitable amino-aldehyde precursor or intermolecularly to introduce substituents onto a pre-existing piperidine nitrogen. nih.govresearchgate.net The double reductive amination (DRA) of dicarbonyl compounds with an amine source is another efficient strategy for accessing the piperidine skeleton. chim.it

Alkylation is a fundamental reaction for introducing alkyl groups onto the piperidine ring, most commonly at the nitrogen atom. N-alkylation of secondary amines like piperidine can be achieved by reaction with alkyl halides in the presence of a base to neutralize the acid formed during the reaction. researchgate.net For more complex substrates, protecting the piperidine nitrogen (e.g., with an aralkyl group), followed by alkylation and subsequent deprotection, allows for controlled mono-alkylation. google.com Alkylation can also be performed at carbon atoms on the piperidine ring, for example, via the formation and reaction of an enamide anion at the 3-position. odu.edu These alkylation strategies are essential for creating diverse libraries of substituted piperidine derivatives for various research applications.

Bucherer-Bergs Procedure and Hydantoin Formation

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to hydantoins from carbonyl compounds, potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.orgencyclopedia.pub This methodology can be adapted for the synthesis of precursors to 4-aminopiperidine-4-carboxylic acid. The synthesis typically begins with a protected 4-piperidone (B1582916) derivative.

The initial step involves the reaction of a ketone with ammonium carbonate and cyanide to form a spiro-hydantoin. wikipedia.orgorgsyn.org For instance, 4-piperidone monohydrate hydrochloride can be reacted with ammonium carbonate and potassium cyanide in a mixture of methanol and water to produce piperidine-4-spiro-5'-hydantoin. orgsyn.org This hydantoin intermediate can then be subjected to further modifications.

One documented procedure involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by hydrolysis of the hydantoin ring to yield the desired α-amino acid. orgsyn.org The Boc protection of the piperidine nitrogen and the hydantoin nitrogens can be achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine and 4-(dimethylamino)pyridine (DMAP). orgsyn.org Subsequent hydrolysis of the resulting multi-Boc protected hydantoin affords 1-Boc-4-aminopiperidine-4-carboxylic acid. orgsyn.org

Ugi Multicomponent Reactions for Piperidine Derivatives

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry and diversity-oriented synthesis, enabling the rapid assembly of complex molecules from simple building blocks. wikipedia.orgnih.gov This reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, which converge to form a bis-amide product. wikipedia.orgnih.gov The Ugi reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.netpismin.com

A key strategy involves using a protected piperidone as the ketone component. The reaction of a ketone, an amine, a carboxylic acid, and an isocyanide proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a cascade of events culminating in a Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.orgyoutube.com

For the synthesis of derivatives of 4-aminopiperidine-4-carboxylic acid, a two-step sequence involving an Ugi-4CR has been developed. researchgate.net This approach has been utilized for the efficient synthesis of complex molecules like carfentanil and remifentanil, demonstrating shorter reaction times and improved yields compared to previous methods. researchgate.netpismin.com

A primary advantage of the Ugi reaction is its suitability for generating large libraries of compounds. wikipedia.orgnih.govresearchgate.net By systematically varying the four components, a vast chemical space can be explored efficiently. nih.gov This is particularly valuable in drug discovery for identifying lead compounds. nih.govresearchgate.net The reaction is often high-yielding and can be performed in a one-pot fashion, which minimizes purification steps and waste generation. wikipedia.orgacs.org

The split-Ugi methodology, a variation of the classic reaction, has been employed for the synthesis of piperazine-based dopamine (B1211576) receptor ligand libraries, showcasing the reaction's potential in generating chemical diversity around a core scaffold. nih.gov This approach allows for the regiochemical desymmetrization of a diamine core in a single step without the need for protecting groups, which is highly advantageous for creating large compound arrays. nih.gov The broad substrate scope of the Ugi reaction allows for the incorporation of various functional groups, further expanding the accessible molecular diversity. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 4-aminopiperidine-4-carboxylic acid is crucial for understanding their pharmacological activity, as different stereoisomers can exhibit distinct biological profiles. Several stereoselective strategies have been developed to control the stereochemistry at the C4 position.

One approach involves the use of chiral auxiliaries in a Strecker-type reaction. For example, reacting an aldehyde with a chiral amine like (R)-2-phenylglycinol forms a chiral Schiff base, which then undergoes diastereoselective addition of a cyanide source. nih.gov Subsequent cleavage of the auxiliary and further transformations can yield the desired chiral α-amino acid. nih.gov

Another strategy involves the nucleophilic substitution of chiral triflate esters with N-Boc-aminopiperidines. rsc.orgrsc.org This method relies on the SN2 displacement of a chiral triflate, derived from an enantiopure α-hydroxy acid ester, by the aminopiperidine, leading to an inversion of configuration and the formation of chiral N-(aminocycloalkylene)amino acid derivatives with good yields and high enantiomeric purity. rsc.orgrsc.org

Asymmetric catalysis offers a more elegant and atom-economical approach. Iridium-catalyzed asymmetric allylic substitution has been developed for the synthesis of chiral building blocks with an adjacent chiral center. nih.gov While not directly applied to 1-Boc-4-aminopiperidine-4-carboxylic acid in the provided sources, such catalytic methods represent a promising avenue for future stereoselective syntheses.

Comparison of Synthetic Strategies

Yield, Cost, and Industrial Scalability

When considering industrial applications, factors such as yield, cost of reagents, and scalability are paramount.

Synthetic Strategy Typical Yields Cost & Scalability Considerations
Bucherer-Bergs Procedure ModerateRaw materials are generally inexpensive. google.com However, the use of toxic cyanide requires specialized handling and waste disposal, increasing costs and complexity on an industrial scale. Multi-step nature can lower overall yield. encyclopedia.puborgsyn.org
Ugi Multicomponent Reaction Good to High researchgate.netnih.govOne-pot nature and high atom economy are advantageous for scalability. wikipedia.orgacs.org The cost of isocyanides can be a factor, but the overall efficiency often outweighs this. Well-suited for rapid library generation. nih.gov
Stereoselective Synthesis (Chiral Auxiliaries) VariableThe cost of the chiral auxiliary and the need for additional steps for its introduction and removal can increase the overall cost. nih.gov Resolution steps can lower the overall yield.
Stereoselective Synthesis (Catalytic) Generally HighCatalyst cost can be high, but low catalyst loading can mitigate this. Offers a more sustainable and atom-economical route, which is desirable for industrial processes. nih.gov

The Ugi reaction often presents a favorable balance of yield and operational simplicity for library synthesis and has been shown to be effective for gram-scale preparations. researchgate.net For large-scale production, a modified synthesis of 4-carboxy-4-anilidopiperidines utilized a tert-butyl ester to overcome low yields and difficulties in ester hydrolysis, highlighting the need for process optimization for industrial applications. researchgate.net A patented method for synthesizing 1-Boc-4-aminopiperidine boasts high reaction yield, low cost, and ease of industrial production. google.com

Stereoselectivity and Diastereomeric Control

The ability to control stereochemistry is a critical aspect of modern synthetic chemistry, especially in the context of producing single-isomer pharmaceutical agents.

Synthetic Strategy Stereoselectivity & Diastereomeric Control
Bucherer-Bergs Procedure Generally produces racemic mixtures as it starts from an achiral ketone. usm.edu
Ugi Multicomponent Reaction When chiral components are used, it often yields mixtures of diastereomers with moderate to low stereoselectivity. researchgate.net However, separation of diastereomers is possible. Some Ugi-type reactions can achieve high diastereoselectivity under specific conditions. mdpi.com
Stereoselective Synthesis (Chiral Auxiliaries) Can provide good to excellent diastereoselectivity, which is dependent on the choice of the chiral auxiliary. nih.gov
Stereoselective Synthesis (Catalytic) Offers the potential for high enantioselectivity and diastereoselectivity. nih.govacs.org Methods like iridium-catalyzed reactions can provide access to single diastereomers. nih.gov

FeCl3-catalyzed cyclization has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity through thermodynamic equilibration. acs.org Similarly, a four-component, one-pot synthesis of highly substituted piperidines has been developed that achieves excellent diastereo- and enantioselectivity, controlling five contiguous stereocenters. acs.org For the Ugi reaction, while it can lack inherent stereocontrol, the resulting diastereomers can sometimes be separated. researchgate.net The development of stereoselective Ugi reactions is an active area of research. wikipedia.org In contrast, methods specifically designed for stereocontrol, such as those employing chiral auxiliaries or catalysts, provide a more direct route to enantiomerically enriched products. nih.govrsc.orgrsc.org

Applications in Drug Discovery and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Development.nih.gov

1-Boc-4-aminopiperidine-4-carboxylic acid serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). nih.gov Its utility stems from the presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen, which allows for selective chemical transformations at other positions of the molecule. This feature is critical in multi-step syntheses, enabling chemists to construct complex molecules with a high degree of control. ambeed.comnbinno.com The piperidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other biological systems. nbinno.com

The piperidine ring is a core component of many potent analgesic drugs. 1-Boc-4-aminopiperidine-4-carboxylic acid has been instrumental in the synthesis of several important opioid analgesics. For instance, it is a key precursor in the synthesis of highly potent fentanyl analogues like carfentanil and remifentanil. The synthesis of these compounds often involves the elaboration of the 4-amino and 4-carboxylic acid functionalities to introduce the necessary pharmacophoric elements for opioid receptor binding.

The development of novel anti-inflammatory agents has also benefited from the use of this versatile intermediate. chemimpex.com Its structural framework allows for the creation of molecules that can modulate inflammatory pathways. For example, it is used in the synthesis of bradykinin (B550075) hB2 receptor antagonists and neurokinin-1 (NK-1) receptor antagonists, both of which are implicated in inflammatory processes. sigmaaldrich.com

The adaptability of 1-Boc-4-aminopiperidine-4-carboxylic acid has facilitated the discovery of a diverse range of novel therapeutic agents beyond analgesics and anti-inflammatories. nih.gov Its use as a scaffold has led to the development of compounds targeting a variety of receptors and enzymes. The ability to introduce diverse substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties, leading to the identification of new drug candidates with improved potency and selectivity. sigmaaldrich.com

Therapeutic TargetExample of Agent ClassReference
Opioid ReceptorsFentanyl Analogues
Bradykinin hB2 ReceptorsReceptor Antagonists sigmaaldrich.com
Neurokinin-1 (NK-1) ReceptorsReceptor Antagonists sigmaaldrich.com
SIRT2Inhibitors sigmaaldrich.com
Melanin-concentrating hormone receptor 1Antagonists sigmaaldrich.com

Design of Bioactive Molecules

The rational design of bioactive molecules is a cornerstone of modern drug discovery. 1-Boc-4-aminopiperidine-4-carboxylic acid provides a rigid and well-defined scaffold that chemists can utilize to orient functional groups in three-dimensional space, thereby optimizing interactions with biological targets.

The ability to synthesize a wide array of derivatives from 1-Boc-4-aminopiperidine-4-carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR). drugbank.com By modifying the substituents on the piperidine ring, researchers can modulate the biological activity of the resulting molecules. This approach has been successfully employed to develop inhibitors of enzymes such as Sirtuin 2 (SIRT2), a class of proteins involved in cellular regulation. sigmaaldrich.comnih.gov The development of potent and selective SIRT2 inhibitors holds promise for the treatment of various diseases, including neurodegenerative disorders and cancer.

The piperidine moiety is a common feature in many CNS-active drugs. Consequently, 1-Boc-4-aminopiperidine-4-carboxylic acid is an important starting material for the synthesis of agents targeting neurological disorders. nih.gov Research in this area has focused on the development of neurokinin-1 (NK-1) receptor antagonists. sigmaaldrich.comtudublin.ie The NK-1 receptor is involved in pain transmission and neurogenic inflammation, making its antagonists potential therapeutics for a range of conditions, including anxiety, depression, and chemotherapy-induced nausea and vomiting. While direct derivatives for Alzheimer's are still under investigation, the broader class of 4-aminopiperidine (B84694) analogues have shown potential as cognition enhancers, suggesting a promising avenue for future research. nih.gov

Neurological TargetTherapeutic ApproachRelevant Compound ClassReference
Neurokinin-1 (NK-1) ReceptorAntagonismPiperidine-based antagonists sigmaaldrich.comtudublin.ie
Cognition EnhancementNootropic Activity4-Aminopiperidine analogues nih.gov

The quest for effective anti-cancer and antiviral drugs has led researchers to explore a multitude of chemical scaffolds, with piperidine-containing molecules showing significant promise.

In the realm of oncology, 1-Boc-4-aminopiperidine-4-carboxylic acid serves as a valuable intermediate in the synthesis of potential anti-tumor agents. sigmaaldrich.com For instance, derivatives of this compound have been investigated as inhibitors of carbonic anhydrase IX and XII, enzymes that are overexpressed in many types of cancer and contribute to tumor growth and metastasis. nih.gov Furthermore, the development of dual inhibitors, such as those targeting both anaplastic lymphoma kinase (ALK) and ROS1 kinase, has been pursued using piperidine-based structures to overcome drug resistance in non-small-cell lung cancer. nih.gov

The fight against viral infections has also benefited from the versatility of this chemical building block. A notable example is in the development of inhibitors of the Hepatitis C virus (HCV). Research has focused on the optimization of a 4-aminopiperidine scaffold to block the assembly of new viral particles, a critical step in the HCV life cycle.

Specific Therapeutic Targets and Modulators

The unique topology of 1-Boc-4-aminopiperidine-4-carboxylic acid has been exploited in the synthesis of modulators for a variety of therapeutically relevant proteins.

SIRT2 Inhibitors

Silent information regulator 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a therapeutic target for neurodegenerative diseases and cancer. uef.finih.gov The development of potent and selective SIRT2 inhibitors is an active area of research. 1-Boc-4-aminopiperidine-4-carboxylic acid is a key starting material for generating such inhibitors. uef.fi Its synthesis involves a multi-step reaction beginning with 4-piperidone (B1582916) monohydrate hydrochloride. uef.fi

The resulting 4-aminopiperidine-4-carboxamide (B8721957) scaffold is crucial for activity in certain classes of sirtuin inhibitors. Research on thieno[3,2-d]pyrimidine-6-carboxamides, which are pan-inhibitors of SIRT1, SIRT2, and SIRT3, has highlighted the importance of this piperidine-based moiety. acs.org While these specific compounds were highly potent, replacing the core piperidine group with a simpler ethylamine (B1201723) or removing it entirely abolished the inhibitory activity, demonstrating that the piperidine carboxamide structure is essential for interacting with the sirtuin enzymes. acs.org

Melanin-Concentrating Hormone Receptor 1 Antagonists

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a target for anti-obesity therapeutics. nih.gov The development of MCHR1 antagonists has involved the exploration of various chemical scaffolds, with many successful examples incorporating a piperidine ring to orient key pharmacophoric elements. nih.govnih.gov

Aminopiperidine-based structures are a recurring motif in MCHR1 antagonist design. nih.gov Specifically, compounds featuring a 4-aminopiperidine core connected to benzamide (B126) or aminoquinoline moieties have been identified as potent antagonists. nih.govresearchgate.net The piperidine scaffold serves to correctly position the substituents that interact with the receptor binding pocket. While direct synthesis from 1-Boc-4-aminopiperidine-4-carboxylic acid is not always explicitly detailed in the literature, its gem-disubstituted amino acid structure represents a foundational platform for creating the 4-aminopiperidine-4-carboxamide structures that are central to the activity of these antagonists.

Bradykinin hB2 Receptor Antagonists

The bradykinin B2 receptor (hB2R) is a key mediator of inflammatory processes and pain. nih.gov Antagonists of this receptor have therapeutic potential for treating a range of inflammatory conditions. The design of non-peptide hB2R antagonists often relies on rigid scaffolds that can mimic the conformation of peptide ligands. nih.govnih.gov

The 4-aminopiperidine-4-carboxylic acid framework provides a compact, non-peptidic scaffold that can be elaborated to produce potent hB2R antagonists. nih.gov Research into pseudopeptide antagonists has shown that large portions of a prototypical peptide antagonist can be replaced by a more compact, substituted 1,3,8-triazaspiro[4.5]decan-4-one ring system, which is derived from a piperidine core. nih.gov Further studies on sulfonamide-containing antagonists have also utilized 4-alkyl piperidine rings bearing charged groups, demonstrating the versatility of the piperidine scaffold in achieving subnanomolar affinity for the hB2 receptor. nih.gov

Neurokinin-1 Receptor Ligands

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target for antiemetic drugs used in chemotherapy and has potential applications in treating depression and anxiety. wikipedia.orgdrugs.comnih.gov The development of non-peptide NK1 receptor antagonists has been a significant focus of medicinal chemistry. nih.gov

Many potent NK1 antagonists are built around a piperidine core, which is critical for establishing the correct stereochemistry and orientation of aromatic substituents that bind to the receptor. nih.govnih.gov Specifically, 4,4-disubstituted piperidines have been shown to yield antagonists with high affinity. nih.gov The geminal substitution provided by the 1-Boc-4-aminopiperidine-4-carboxylic acid scaffold is ideal for creating the required three-dimensional arrangement. Derivatization of this core allows for the introduction of functionalities, such as amides and benzyl (B1604629) ethers, which are known to be well-tolerated and contribute to high affinity for the NK1 receptor. nih.gov

Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in transcriptional regulation. nih.govmdpi.com Their inhibition has emerged as a promising strategy for cancer therapy. researchgate.netnih.gov

The design of potent and selective BET inhibitors often involves complex heterocyclic scaffolds that mimic the acetylated lysine side chain. nih.govresearchgate.net While a wide variety of scaffolds have been explored, some designs incorporate piperidine rings to modulate physicochemical properties and orient substituents correctly within the bromodomain binding pocket. researchgate.net For example, the incorporation of a piperidine moiety into a triazinoindole scaffold was shown to be beneficial for optimizing properties like lipophilic efficiency. nih.gov The 4-aminopiperidine-4-carboxylic acid structure provides a versatile starting point for creating the substituted piperidine carboxamide moieties that can be integrated into larger, more complex inhibitor designs.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. uef.fi Protein kinase B (PKB), also known as Akt, is a key node in pathways that control cell growth and survival. uef.fi

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold, derived from 1-Boc-4-aminopiperidine-4-carboxylic acid, has proven to be a highly effective core for developing potent and selective ATP-competitive inhibitors of PKB. uef.finih.gov In a key study, researchers sought to improve the metabolic stability and oral bioavailability of an earlier series of 4-amino-4-benzylpiperidine inhibitors. uef.finih.gov By replacing the benzyl group with a carboxamide linker, they generated a series of compounds with significantly improved pharmacokinetic properties and potent in vivo antitumor activity. uef.fi

The synthesis involved converting 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (a doubly protected version of the title compound) into various amides. nih.gov The resulting 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were evaluated for their ability to inhibit PKB and the related kinase PKA.

As shown in the table, introducing a benzyl group on the carboxamide (compound 22) significantly increased potency and selectivity for PKB over PKA compared to the unsubstituted phenyl analog (21). uef.finih.gov Further optimization with different substitutions on the benzyl ring led to compounds like 24 and 27 , which displayed IC₅₀ values in the low nanomolar range (15 nM and 14 nM, respectively) and selectivities of 30-fold or more against PKA. uef.finih.gov These findings underscore the utility of the 1-Boc-4-aminopiperidine-4-carboxylic acid scaffold in developing highly potent and selective kinase inhibitors.

Mentioned Compounds

GPCR Modulators

1-Boc-4-aminopiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various G-protein coupled receptor (GPCR) modulators. Its rigid piperidine scaffold is valuable for creating ligands with specific conformations, which is essential for potent and selective binding to GPCRs. Research has demonstrated its use as a reactant in the creation of antagonists for several important GPCR targets. sigmaaldrich.comsigmaaldrich.com

Key applications in this area include its role in synthesizing:

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists : These are investigated for their potential in treating obesity and other metabolic disorders.

Bradykinin B2 receptor antagonists : These have potential applications in managing pain and inflammation. sigmaaldrich.comsigmaaldrich.com

Neurokinin-1 (NK1) receptor ligands : Antagonists of this receptor are used as antiemetics and are being explored for other neurological conditions. sigmaaldrich.comsigmaaldrich.com

The incorporation of the 4-amino-4-carboxy-piperidine moiety helps to orient the pharmacophoric elements in a way that maximizes interaction with the receptor binding pocket, leading to improved antagonist activity.

HIV-1 Integrase Inhibitors

The 4-aminopiperidine structural motif is a key component in the development of certain anti-HIV agents. nih.gov Specifically, this scaffold is utilized in the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists, which function as HIV-1 entry inhibitors. nih.gov The CCR5 receptor is a co-receptor that HIV-1 uses to enter host cells, making its antagonism a vital therapeutic strategy.

While not a direct inhibitor of the integrase enzyme itself, the use of 4-substituted-4-aminopiperidine derivatives provides a practical and efficient pathway to synthesize these complex HIV-1 entry inhibitors. nih.gov The development of these molecules is part of the broader effort to create a diverse range of anti-HIV agents that target different stages of the viral life cycle. nih.gov The human immunodeficiency virus-1 (HIV-1) integrase is an essential enzyme that catalyzes the integration of viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. nih.gov The piperidine core provides a stable and synthetically versatile foundation for building molecules that can effectively block viral entry. nih.gov

Peptidomimetics and Conformational Restriction

1-Boc-4-aminopiperidine-4-carboxylic acid is a valuable tool in the field of peptidomimetics, where the goal is to design and synthesize molecules that mimic the structure and function of natural peptides. chemimpex.comscbt.com Its incorporation into peptide chains imparts significant conformational constraints due to the cyclic nature of the piperidine ring. This restriction helps to lock the peptide backbone into a more defined and stable three-dimensional shape. sigmaaldrich.com

This pre-organization of the peptide structure can lead to several benefits, including enhanced binding affinity to biological targets and increased selectivity. The compound is described as a Boc-protected piperidine amino acid, highlighting its direct application in peptide synthesis. scbt.com Research has specifically involved this compound in studies of conformational effects on the efficiency of electron transfer in peptide foldamers, which are artificial oligomers that mimic the folding of natural peptides and proteins. sigmaaldrich.com

Enhancing Helical Structure Stability in Peptides

A significant application of 1-Boc-4-aminopiperidine-4-carboxylic acid (often referred to as 'Api' in its deprotected form in peptide sequences) is its ability to stabilize helical structures within peptides. nih.gov Studies have shown that the introduction of 4-aminopiperidine-4-carboxylic acid residues can promote and enhance the stability of α-helical conformations. nih.govacs.org

The rigid piperidine ring acts as a nucleation site for helix formation, and its stereochemistry helps to enforce the correct dihedral angles in the peptide backbone, which are necessary for a stable helix. This is particularly useful in the design of antimicrobial peptides (AMPs), where a helical structure is often crucial for their membrane-disrupting activity. By replacing natural amino acids like lysine with Api residues, researchers have successfully created peptide derivatives with preserved or even enhanced helical content. nih.gov

Table 1: Impact of Api Substitution on Peptide Secondary Structure

Peptide Derivative Helical Content (%) Key Finding Reference
Native Peptide Variable Prone to unfolding nih.gov
Api-Substituted Peptide Increased/Stabilized Api residues enhance and preserve the helical structure nih.gov

Improving Water Solubility of Peptide Derivatives

This increased hydrophilicity is a significant advantage in drug development, as poor water solubility can hinder the administration and bioavailability of peptide-based therapeutics. Research has confirmed that peptides incorporating Api residues exhibit better solubility characteristics compared to their counterparts made solely of natural amino acids. nih.gov

Overcoming Pharmacokinetic Challenges of Natural Peptides

Natural peptides often face significant pharmacokinetic hurdles, including rapid degradation by proteases and poor bioavailability. chemimpex.com The use of non-proteinogenic amino acids like 1-Boc-4-aminopiperidine-4-carboxylic acid is a key strategy to overcome these challenges.

Prodrug and Solubility Enhancement Strategies

1-Boc-4-aminopiperidine-4-carboxylic acid is a versatile building block that plays a role in strategies aimed at enhancing the solubility and delivery of drug candidates. chemimpex.com While not a prodrug itself, its chemical structure is instrumental in the synthesis of more complex molecules where solubility is a key consideration. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and makes it suitable for use in various reaction conditions during complex synthetic processes. chemimpex.com

Combinatorial Chemistry and Library Synthesis

The structural and functional attributes of 1-Boc-4-aminopiperidine-4-carboxylic acid make it a valuable scaffold for the generation of diverse chemical libraries in the field of drug discovery. Its orthogonally protected functional groups—the Boc-protected piperidine nitrogen, the free amino group, and the carboxylic acid—allow for sequential and controlled derivatization, which is a cornerstone of combinatorial chemistry. This strategic approach enables the rapid synthesis of a multitude of structurally related compounds, significantly accelerating the process of identifying novel bioactive molecules.

The piperidine ring system is a prevalent motif in numerous pharmaceuticals, and its incorporation into compound libraries is a well-established strategy for exploring relevant chemical space. The rigid, yet three-dimensional, nature of the piperidine scaffold provided by 1-Boc-4-aminopiperidine-4-carboxylic acid allows for the precise spatial orientation of appended functional groups, which is critical for specific interactions with biological targets.

Diversity-Oriented Synthesis:

The application of 1-Boc-4-aminopiperidine-4-carboxylic acid extends to diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules from a common starting material. By leveraging the different reactive sites on the scaffold, chemists can introduce a wide array of building blocks, leading to libraries with significant skeletal and appendage diversity.

For instance, the free amino group can be acylated, sulfonylated, or reductively aminated with a variety of aldehydes and ketones. Subsequently, the carboxylic acid can be coupled with a diverse set of amines or alcohols. Finally, removal of the Boc protecting group allows for further functionalization of the piperidine nitrogen. This multi-step diversification strategy can generate large libraries of compounds for high-throughput screening.

Solid-Phase and Solution-Phase Synthesis:

Both solid-phase and solution-phase parallel synthesis techniques have been employed to construct libraries based on the 1-Boc-4-aminopiperidine-4-carboxylic acid scaffold. In solid-phase synthesis, the scaffold can be attached to a resin, allowing for the use of excess reagents and simplified purification procedures. This is particularly advantageous for the construction of large, automated libraries.

Solution-phase parallel synthesis, on the other hand, offers flexibility in reaction monitoring and scale-up. The choice between these two approaches often depends on the specific goals of the library synthesis and the nature of the desired final products.

Examples of Library Applications:

While detailed datasets of entire combinatorial libraries are often proprietary and not fully disclosed in public literature, several research endeavors highlight the utility of this scaffold in library synthesis for specific therapeutic targets.

One notable application is in the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. Libraries of piperazino-piperidine amide analogs have been synthesized using derivatives of 4-aminopiperidine as a key building block. rsc.orgnih.gov These libraries have been instrumental in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of CCR5 antagonists.

Furthermore, the versatility of the 4-aminopiperidine scaffold has been demonstrated in the synthesis of libraries targeting a range of other biological targets, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, and bradykinin hB2 receptor antagonists. sigmaaldrich.com

Illustrative Library Design:

To exemplify the potential for generating a diverse library from 1-Boc-4-aminopiperidine-4-carboxylic acid, the following table outlines a hypothetical library design. This demonstrates how a small selection of building blocks at three points of diversity (R1, R2, and R3) can rapidly generate a multitude of distinct compounds.

ScaffoldR1 (Acylation/Sulfonylation of Amino Group)R2 (Amidation of Carboxylic Acid)R3 (Alkylation/Arylation of Piperidine Nitrogen after Boc-deprotection)
1-Boc-4-aminopiperidine-4-carboxylic AcidBenzoyl chlorideBenzylamineMethyl iodide
Benzenesulfonyl chloridePhenethylamineEthyl bromide
Acetyl chlorideAnilinePropyl bromide
Dansyl chlorideCyclohexylamineBenzyl bromide

This table is for illustrative purposes to demonstrate the combinatorial potential and does not represent a specific, published library.

The systematic combination of these and other commercially available building blocks can lead to the creation of extensive libraries containing thousands of unique compounds, each with the potential to be a novel therapeutic agent. The screening of such libraries against various biological targets is a fundamental strategy in modern drug discovery.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Piperidine (B6355638) Ring and Substituents on Biological Activity

The piperidine ring is a privileged scaffold in drug discovery, and its substitution pattern profoundly influences the biological activity of the resulting compounds. researchgate.net The 4,4-disubstituted piperidine motif, as found in 1-Boc-4-aminopiperidine-4-carboxylic acid, is particularly significant. This substitution pattern provides a rigid, three-dimensional structure that can be strategically modified to optimize interactions with biological targets. nih.gov

Research into analgesics, for instance, has demonstrated that a series of 4,4-disubstituted piperidines exhibit potent, morphine-like activity. nih.gov In these studies, the nature of the substituents at the 4-position was critical for both analgesic potency and affinity for opioid receptors. Similarly, in the development of antiviral agents, the 4-aminopiperidine (B84694) core has been identified as a key structural element for inhibiting the hepatitis C virus (HCV) assembly and human immunodeficiency virus (HIV) entry. acs.orgnih.gov For HIV-1 inhibitors targeting the CCR5 receptor, the substituents at the 4-position of the piperidine ring are crucial for potent antagonist activity. acs.orgnih.gov The alkylation of the 4-position allows for the introduction of various groups that can fine-tune the molecule's binding affinity and pharmacological profile. nih.gov

Studies on antifungal agents targeting ergosterol (B1671047) biosynthesis have also highlighted the importance of substituents. It was found that attaching a long alkyl chain, specifically an N-dodecyl (C12) residue, to the 4-amino group resulted in compounds with outstanding antifungal activity. mdpi.com This demonstrates that even when the piperidine nitrogen is unsubstituted or protected with a Boc group, the nature of the substituent at the 4-amino position can drive biological efficacy. mdpi.com

The following table summarizes the influence of the piperidine core and its substituents on the biological activity of various derivatives.

Therapeutic Area Target Key Structural Motif Influence of Substituents Reference(s)
Analgesia Opioid Receptors4,4-disubstituted piperidinesSubstituents at the 4-position are critical for potency and receptor affinity. nih.gov
Antiviral (HIV) CCR5 Receptor4-substituted-4-aminopiperidineAlkylation at the 4-position allows for optimization of antagonist activity. acs.orgnih.gov
Antiviral (HCV) HCV Assembly4-aminopiperidine (4AP)Functionality in the linker and connected aryl ring influences potency. nih.gov
Antifungal Ergosterol Biosynthesis4-aminopiperidineN-dodecyl substitution at the 4-amino group confers outstanding activity. mdpi.com
Antituberculosis MenA EnzymePiperidine derivativesModifications on three molecular regions led to potent inhibitors. nih.gov

Impact of Protecting Groups on Reactivity and Biological Interactions

Protecting groups are fundamental tools in the multi-step synthesis of complex molecules, and the tert-butyloxycarbonyl (Boc) group on 1-Boc-4-aminopiperidine-4-carboxylic acid is a prime example of strategic chemical design. nbinno.com The Boc group effectively shields the piperidine's secondary amine, preventing it from participating in unwanted side reactions. nbinno.comnbinno.com This protection is robust and stable against most nucleophiles and basic conditions, which allows chemists to perform selective modifications on other parts of the molecule, such as the carboxylic acid group. nbinno.comorganic-chemistry.org

The primary advantage of the Boc group is its lability under mild acidic conditions. nbinno.comnbinno.com It can be readily removed using reagents like trifluoroacetic acid, revealing the free amine for subsequent functionalization. mdpi.com This "orthogonal" protection strategy is crucial for the efficient synthesis of advanced drug candidates, where different functional groups must be addressed in a specific sequence. nbinno.com The predictable reactivity and reliable synthesis of N-Boc-piperidine derivatives ensure access to high-purity intermediates, which is paramount for reproducible research and development. nbinno.com

Beyond synthesis, the choice of protecting group can indirectly influence biological interactions by enabling the creation of complex final molecules that would otherwise be inaccessible. For more intricate synthetic routes, such as in the stepwise assembly of complex peptides, derivatives incorporating both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are utilized. chemimpex.com This dual protection allows for selective deprotection and the precise construction of sophisticated bioactive peptides and pharmaceuticals. chemimpex.com

Conformational Analysis and its Implications for Ligand-Receptor Binding

The conformational properties of a molecule are critical determinants of its ability to bind to a biological receptor. The piperidine ring in 1-Boc-4-aminopiperidine-4-carboxylic acid typically adopts a rigid chair conformation, which restricts the spatial arrangement of its substituents. This inherent rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity.

The incorporation of 4-aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid, into peptides has been shown to induce and stabilize helical conformations, even in short peptide sequences in aqueous solution. acs.org This conformational constraint is a powerful tool for mimicking or stabilizing specific secondary structures of proteins, which is essential for modulating protein-protein interactions.

Furthermore, the compound has been used in investigations of how molecular conformation affects electron-transfer efficiency in peptide foldamers. sigmaaldrich.com The defined structure of the piperidine scaffold provides a reliable framework for studying fundamental biological and chemical processes. In the context of ligand-receptor binding, the fixed orientation of the amino and carboxylic acid groups at the C4 position provides a well-defined vector for interactions with a receptor's active site. Computational docking studies and 3D-QSAR models often rely on such conformationally constrained scaffolds to predict binding modes and design more potent ligands. acs.org

Design of Analogs with Improved Efficacy and Reduced Side Effects

1-Boc-4-aminopiperidine-4-carboxylic acid is a versatile starting material for the design and synthesis of analogs with improved therapeutic profiles. By systematically modifying different regions of the molecule, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

A notable example is the development of inhibitors for the MenA enzyme in Mycobacterium tuberculosis, a key target for new tuberculosis therapies. nih.gov Starting with a piperidine-based scaffold, researchers conducted extensive SAR studies, creating a library of analogs by modifying three distinct molecular regions. nih.govnih.gov This campaign led to the identification of novel inhibitors with potent activity against both the enzyme and the bacterium, along with substantially improved pharmacokinetic profiles. nih.gov

In the field of virology, derivatives of 4-aminopiperidine have been optimized to act as potent CCR5 antagonists, which block HIV entry into host cells. acs.orgnih.gov The synthesis of various analogs with different substituents at the 4-position of the piperidine ring allowed for the fine-tuning of antiviral potency and bioavailability. acs.org Similarly, a medicinal chemistry campaign to optimize a 4-aminopiperidine scaffold for inhibiting HCV assembly involved the systematic exploration of various functional groups and aryl rings attached to the core structure, leading to analogs with improved anti-HCV activity. nih.gov

The table below presents research findings on the design of such analogs.

Original Scaffold/Hit Therapeutic Target Modification Strategy Outcome Reference(s)
Piperidine DerivativeMenA (M. tuberculosis)Diversity-oriented synthesis focusing on three molecular regions.Novel inhibitors with improved potency and pharmacokinetic properties. nih.govnih.gov
4,4-disubstituted piperidineCCR5 Receptor (HIV)Synthesis of analogs with varied substituents at the 4-position.Discovery of potent and bioavailable CCR5 antagonists. acs.org
4-aminopiperidine (4AP)HCV AssemblySystematic exploration of linkers and connected aryl rings.Analogs with enhanced anti-HCV activity and improved ADME properties. nih.gov
4,4-disubstituted piperidinesOpiate ReceptorsSynthesis and evaluation of various analogs.Compounds with analgesic potency comparable to morphine. nih.gov

Stereochemical Considerations in Drug Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are chiral. The interaction between a drug molecule and its target is highly dependent on the specific spatial orientation of the drug's functional groups.

The piperidine ring of 1-Boc-4-aminopiperidine-4-carboxylic acid possesses a defined, non-planar structure. While the parent molecule itself is achiral, the introduction of substituents can create chiral centers, leading to different stereoisomers (enantiomers or diastereomers). These isomers can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent or having a different biological effect than the others.

The synthesis of chiral 1-substituted 4-aminopiperidine-4-carboxylic acids has been a focus of research to create building blocks for stereospecific drug candidates. acs.org Controlling the stereochemistry during synthesis is essential to ensure that only the desired, biologically active isomer is produced. The rigid conformation of the piperidine scaffold helps to lock substituents into well-defined axial or equatorial positions, which can be crucial for precise docking into a receptor's binding pocket. This structural pre-organization is a key principle in the design of highly selective and potent therapeutic agents. nih.gov

Advanced Research Considerations

Computational Chemistry and Molecular Modeling

Computational techniques are instrumental in harnessing the full potential of the 1-Boc-4-aminopiperidine-4-carboxylic acid scaffold. These in silico methods provide deep insights into its three-dimensional structure and potential interactions with biological macromolecules, guiding the design of new therapeutic agents.

The piperidine (B6355638) ring of 1-Boc-4-aminopiperidine-4-carboxylic acid typically adopts a stable chair conformation. Computational conformational analysis helps researchers understand the spatial orientation of the axial and equatorial substituents. This knowledge is critical, as the compound has been investigated for its role in influencing the conformational effects within peptide foldamers. sigmaaldrich.com By incorporating this cyclic amino acid into a peptide chain, chemists can induce specific secondary structures, such as helices or turns. acs.org

Molecular modeling and docking simulations are employed to predict how molecules derived from this scaffold will bind to the active sites of biological targets. This predictive power is invaluable for designing potent and selective inhibitors. For instance, this building block is a reactant in the synthesis of a diverse range of biologically active agents, including:

SIRT2 inhibitors sigmaaldrich.comsigmaaldrich.com

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists sigmaaldrich.comsigmaaldrich.com

Bradykinin (B550075) hB2 receptor antagonists sigmaaldrich.comsigmaaldrich.com

Neurokinin-1 (NK1) receptor ligands sigmaaldrich.comsigmaaldrich.com

Computational models can predict the binding affinity and interaction patterns of these derivatives, accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and biological testing.

Integration with Solid-Phase Synthesis

1-Boc-4-aminopiperidine-4-carboxylic acid is highly amenable to solid-phase synthesis (SPS), a cornerstone technique for the rapid generation of chemical libraries. lookchem.com Its bifunctional nature, combined with the tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal building block for combinatorial chemistry. chemimpex.com

In a typical solid-phase approach, the carboxylic acid functionality can be anchored to a solid support (resin), leaving the Boc-protected amine free for subsequent reactions. Alternatively, the piperidine nitrogen can be attached to the resin. A key challenge in the solid-phase synthesis of 4-aminopiperidine (B84694) derivatives is the choice of a suitable protecting group for the piperidine nitrogen. lookchem.com While the title compound utilizes a Boc group on the piperidine nitrogen, other strategies may employ different protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Alloc (allyloxycarbonyl) to achieve orthogonal deprotection schemes. lookchem.com

The general workflow for using this scaffold in solid-phase synthesis can be summarized as follows:

Attachment: The building block is attached to a solid support, often via its carboxylic acid group, using a suitable linker.

Deprotection: The Boc group on the exocyclic amine is removed under acidic conditions.

Coupling: An amino acid or another carboxylic acid is coupled to the newly freed amine.

Iteration: The deprotection and coupling steps are repeated to elongate the molecular chain.

Cleavage: The final compound is cleaved from the resin, typically using a strong acid like trifluoroacetic acid, which also removes the Boc group from the piperidine nitrogen.

This methodology allows for the efficient and automated synthesis of large libraries of peptides and small molecules for high-throughput screening.

Patent Landscape and Novel Compound Generation

1-Boc-4-aminopiperidine-4-carboxylic acid is frequently cited in the patent literature, not as a final drug product, but as a crucial intermediate in the synthesis of novel, patentable compounds. google.com Its presence in patents highlights its value as a key structural motif for creating new chemical entities with therapeutic potential. For example, it has been used in the synthesis of patented protein kinase B inhibitors. google.com

The generation of novel compounds often involves using the 4-aminopiperidine-4-carboxylic acid core as a rigid scaffold. acs.org Chemists can systematically modify the molecule at three key points:

The exocyclic amino group.

The carboxylic acid group.

The piperidine ring nitrogen (after removal of the Boc group).

This three-dimensional diversity allows for the creation of extensive libraries of related compounds, which can be screened for activity against various biological targets. lookchem.com The patentability of the resulting molecules often depends on the novelty of the final structure and its demonstrated utility, for which the core scaffold provides the essential foundation.

Table 1: Representative Research Applications and Targets
Application AreaSpecific Target/UseReference
Enzyme InhibitionSIRT2 Inhibitors sigmaaldrich.com, sigmaaldrich.com
Receptor AntagonismMelanin-concentrating hormone receptor 1 (MCHR1) sigmaaldrich.com, sigmaaldrich.com
Receptor AntagonismBradykinin hB2 Receptor sigmaaldrich.com, sigmaaldrich.com
Receptor LigandsNeurokinin-1 (NK1) Receptor sigmaaldrich.com, sigmaaldrich.com
Peptide ChemistryInducing specific conformations in peptide foldamers sigmaaldrich.com
Drug Discovery IntermediateSynthesis of Protein Kinase B Inhibitors google.com

Future Directions in Medicinal Chemistry and Materials Science

The future applications of 1-Boc-4-aminopiperidine-4-carboxylic acid are expanding in both medicinal chemistry and materials science.

In medicinal chemistry , the focus will likely be on leveraging its rigid structure to design drugs with improved pharmacokinetic properties, such as enhanced metabolic stability and better oral bioavailability. chemimpex.com The scaffold is a valuable component for targeting neurological disorders, and its derivatives will continue to be explored for new indications. chemimpex.com The development of agonists or antagonists for G-protein coupled receptors (GPCRs) and ion channels remains a promising avenue of research, given the prevalence of the piperidine motif in central nervous system drugs.

In materials science , the compound serves as a unique monomer for the creation of novel polymers and functional materials. chemimpex.com The ability to introduce functionality at three distinct points on the molecule allows for the synthesis of highly structured, cross-linked polymers with tailored properties. Potential applications include the development of new biomaterials, such as hydrogels for tissue engineering, or functional polymers for separation technologies and catalysis. chemimpex.com

Table 2: Compound Identifiers
IdentifierValueReference
CAS Number183673-71-4 chemimpex.com, sigmaaldrich.com, sigmaaldrich.com
Molecular FormulaC₁₁H₂₀N₂O₄ chemimpex.com, sigmaaldrich.com, sigmaaldrich.com
Molecular Weight244.29 g/mol chemimpex.com, sigmaaldrich.com, sigmaaldrich.com
PubChem CID693797 chemimpex.com
MDL NumberMFCD01318728 chemimpex.com, sigmaaldrich.com, sigmaaldrich.com

Q & A

Q. How to address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Troubleshooting : Isolate intermediates (e.g., via flash chromatography) to identify yield-limiting steps.
  • Optimization : Screen solvents (e.g., DMF vs. DCM) and bases (e.g., DIPEA vs. TEA) for critical reactions.
  • Scale-up : Use continuous flow chemistry to improve mixing and heat transfer for exothermic steps .

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